N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide
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Overview
Description
“N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide” is a chemical compound. It is used as a colorant in the manufacture of articles or components of articles intended for use in producing, manufacturing, packing, processing, preparing, treating, packaging, transporting, or holding food . It is also used in research.
Chemical Reactions Analysis
Amines, such as the one in “N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide”, are known to react with aldehydes and ketones to form imine derivatives . They can also react with acid chlorides to form amides .Scientific Research Applications
- Role of N-(4-carbamoylphenyl)-3,4-dimethylbenzamide : This compound serves as a crucial intermediate in the industrial production of P.Y. 181. An efficient two-step synthetic route has been developed to improve yields and procedures, resulting in an overall yield exceeding 78% .
- Research Findings : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide has been evaluated for its anticancer potential. One study identified it as the most active compound against three cell lines, demonstrating an inhibitory effect on VEGFR-2 (vascular endothelial growth factor receptor 2) and increased caspase-3 levels .
- Evidence : In vitro experiments showed a significant reduction (87%) in TNF-α (tumor necrosis factor alpha) levels when exposed to this compound. TNF-α plays a key role in inflammation, and its suppression is beneficial for various inflammatory conditions .
- VEGFR-2 Inhibition : N-(4-carbamoylphenyl)-3,4-dimethylbenzamide demonstrated noticeable in vitro VEGFR-2 inhibitory effects, which could be relevant for angiogenesis-related diseases .
- Lead Compound : Researchers have explored this compound as a potential lead for drug development due to its unique structure and biological activity. Further optimization studies are ongoing .
Pigment Yellow 181 (P.Y. 181) Synthesis
Anticancer Properties
Anti-Inflammatory Effects
Biological Activity Against Specific Targets
Drug Development and Optimization
Materials Science and Polymer Applications
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the production of pigment yellow 181 , which suggests that its targets could be related to pigment production or coloration processes.
Mode of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets by forming carbon–carbon bonds, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Given its role in the suzuki–miyaura (sm) cross-coupling reaction , it can be inferred that this compound might affect pathways related to carbon–carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic molecules.
Result of Action
Given its role as an intermediate in the production of pigment yellow 181 , it can be inferred that this compound might contribute to the production of pigments, potentially affecting the coloration of materials.
Action Environment
It is known that pigment yellow 181, which this compound is an intermediate for, is extremely heat stable and very light-fast . This suggests that the compound might also exhibit stability under various environmental conditions.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-3-4-13(9-11(10)2)16(20)18-14-7-5-12(6-8-14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMVNAAQGSLUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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